![molecular formula C20H13BrN4O3S B2543225 3-(1,3-Benzodioxol-5-yl)-6-({[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine CAS No. 1111316-52-9](/img/structure/B2543225.png)
3-(1,3-Benzodioxol-5-yl)-6-({[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
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Description
The compound "3-(1,3-Benzodioxol-5-yl)-6-({[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine" is a heterocyclic molecule that appears to be a derivative of imidazo[1,2-b]pyridazine, a class of compounds known for their potential biological activities, including interactions with benzodiazepine receptors and antiviral properties . This specific compound is not directly mentioned in the provided papers, but its structure suggests it may have similar properties to those studied in the related compounds.
Synthesis Analysis
The synthesis of related imidazo[1,2-b]pyridazine derivatives typically involves the formation of the core pyridazine ring followed by various substitutions at specific positions on the ring to achieve the desired functional groups . For example, the introduction of a methylthio group at the 6-position and various substituents at the 3-position has been reported . The synthesis of 1,3,4-oxadiazole derivatives, which are part of the compound , can be achieved through reactions involving cyanoacetic acid hydrazide and subsequent specific reactions to introduce additional functional groups . The synthesis of such complex molecules requires careful consideration of the reactivity and selectivity of each functional group involved.
Molecular Structure Analysis
The molecular structure of imidazo[1,2-b]pyridazine derivatives is characterized by the presence of a fused imidazole and pyridazine ring. The presence of substituents like 1,3-benzodioxol and 1,2,4-oxadiazol in the compound suggests that it may have a complex three-dimensional structure that could influence its binding to biological targets . X-ray structure analyses of similar compounds have been reported, which provide insights into the steric and electronic effects that govern the interactions of these molecules with their biological targets .
Chemical Reactions Analysis
The chemical reactivity of imidazo[1,2-b]pyridazine derivatives and related compounds is influenced by the nature of the substituents attached to the core ring. For instance, the presence of a methoxy group can affect the electron density and thus the reactivity of the molecule . The introduction of a 1,3,4-oxadiazole moiety can also lead to the formation of various derivatives through reactions with different reagents, such as aryldiazonium chlorides or isothiocyanates . These reactions can be exploited to synthesize a wide range of compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of such heterocyclic compounds are largely determined by their molecular structure. The presence of aromatic systems like 1,3-benzodioxol and electron-withdrawing groups such as 1,2,4-oxadiazol can affect the compound's lipophilicity, solubility, and overall stability . These properties are crucial for the biological activity of the compound, as they influence its ability to cross cell membranes and bind to target receptors. The specific physical and chemical properties of "3-(1,3-Benzodioxol-5-yl)-6-({[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine" would need to be determined experimentally.
Scientific Research Applications
Biological Activities of Related Compounds
Compounds containing oxadiazole and coumarin derivatives, like the one , have been studied for their broad spectrum of pharmacological activities. Research indicates that these molecules exhibit anti-diabetic, anti-viral, anti-microbial, anticancer, anti-oxidant, anti-parasitic, anti-helminthic, anti-proliferative, anti-convulsant, anti-inflammatory, and antihypertensive activities (Jalhan et al., 2017). These findings suggest a potential for discovering new therapeutic agents from compounds featuring similar structural frameworks.
Another study explored the antitubercular activity of compounds containing the 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine moiety, showing significant in vitro efficacy against various strains of mycobacteria, indicating the potential for the development of new anti-TB compounds (Asif, 2014).
properties
IUPAC Name |
5-[[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylmethyl]-3-(2-bromophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN4O3S/c21-14-4-2-1-3-13(14)20-22-18(28-25-20)10-29-19-8-6-15(23-24-19)12-5-7-16-17(9-12)27-11-26-16/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQNQJKHUWKMLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC4=NC(=NO4)C5=CC=CC=C5Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzodioxol-5-yl)-6-({[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine |
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